4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline

Chiral synthesis Cenicriviroc intermediate Absolute configuration

4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7) is the (R)-enantiomer of a chiral sulfoxide-bearing aniline derivative with the molecular formula C₁₃H₁₇N₃OS and a molecular weight of 263.36 g/mol. Structurally, it features a 1-propyl-1H-imidazol-5-yl moiety linked via a methanesulfinyl bridge to an aniline ring, where the sulfur stereocenter adopts the (R) absolute configuration.

Molecular Formula C13H17N3OS
Molecular Weight 263.36
CAS No. 854764-37-7
Cat. No. B2791265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline
CAS854764-37-7
Molecular FormulaC13H17N3OS
Molecular Weight263.36
Structural Identifiers
SMILESCCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m1/s1
InChIKeyQPYRLSBRGMJDHW-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7): Chiral Sulfoxide Intermediate and Enantiomeric Reference Standard


4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7) is the (R)-enantiomer of a chiral sulfoxide-bearing aniline derivative with the molecular formula C₁₃H₁₇N₃OS and a molecular weight of 263.36 g/mol . Structurally, it features a 1-propyl-1H-imidazol-5-yl moiety linked via a methanesulfinyl bridge to an aniline ring, where the sulfur stereocenter adopts the (R) absolute configuration. This compound belongs to a family of aryl imidazolyl sulfoxides that serve as critical synthetic intermediates; its (S)-enantiomer (CAS 497223-38-8) is the key intermediate in the synthesis of cenicriviroc (TAK-652/TBR-652), an orally active dual CCR2/CCR5 antagonist investigated for HIV infection and non-alcoholic steatohepatitis (NASH) [1]. The (R)-enantiomer functions as the opposite enantiomer and is primarily utilized as a chiral reference standard, enantiomeric impurity marker, and research tool for stereochemical investigations in pharmaceutical development [2].

Why (S)-Enantiomer, Racemate, or Other In-Class Compounds Cannot Substitute for 4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7) in Regulated Pharmaceutical Development


Compounds within this imidazolyl-sulfoxide-aniline family—including the (S)-enantiomer (CAS 497223-38-8), the racemic mixture (CAS 597583-07-8), and the downstream drug substance cenicriviroc—are not interchangeable with the (R)-enantiomer (CAS 854764-37-7) due to the absolute stereochemical requirement at the sulfoxide sulfur atom. Cenicriviroc's pharmacophore explicitly demands the (S)-configuration at this position for CCR2/CCR5 receptor antagonism; the (R)-enantiomer constitutes an undesired impurity rather than an active pharmaceutical intermediate [1]. In cenicriviroc manufacturing, the process patent explicitly requires optically pure (S)-Compound III as the coupling partner, and the (R)-enantiomer of the final drug substance ((R)-I-MsOH) is a specified impurity controlled at ≤0.5% (preferably ≤0.2%) [2]. Consequently, for chiral purity method development, enantiomeric excess determination, and impurity profiling in cenicriviroc quality control, the (R)-enantiomer (CAS 854764-37-7) functions as an irreplaceable reference standard—no other in-class compound can serve as a stereochemical marker for the undesired (R)-configuration.

Quantitative Differentiation Evidence for 4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7) vs. (S)-Enantiomer and Racemate


Enantiomeric Configuration Assignment vs. Cenicriviroc Pharmacophore: Absolute Stereochemistry Requirement at the Sulfoxide Sulfur

The target compound (CAS 854764-37-7) possesses the (R) absolute configuration at the sulfoxide sulfur, whereas the pharmacologically active cenicriviroc molecule requires the (S)-configuration at the identical stereocenter for CCR2/CCR5 receptor binding. ChEBI defines cenicriviroc as containing the N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide moiety, confirming that only the (S)-enantiomer of the intermediate (CAS 497223-38-8) is incorporated into the active drug substance [1]. The cenicriviroc manufacturing patent specifies that the coupling reaction between Compound II and Compound III uses optically pure (S)-Compound III [2]. The racemic intermediate is resolved by chiral HPLC to isolate the (S)-enantiomer for downstream use, while the (R)-enantiomer is separated as the undesired stereoisomer [3]. This absolute configurational distinction means the (R)-enantiomer (CAS 854764-37-7) is functionally excluded from the cenicriviroc synthetic pathway and instead serves as the defined enantiomeric impurity marker.

Chiral synthesis Cenicriviroc intermediate Absolute configuration Stereochemical assignment

Regulatory Impurity Limits for (R)-Cenicriviroc in Final Drug Substance: Quantitative Specification from the Purified Cenicriviroc Patent

The purified cenicriviroc patent (US 20200095229) establishes quantitative impurity limits for the (R)-enantiomer of the final drug substance, (R)-Compound I-MsOH—the direct downstream product that would result from using (R)-Compound III (CAS 854764-37-7) as an intermediate. Claim 50 specifies that (S)-Compound I-MsOH compositions contain ≤0.5% of (R)-Compound I-MsOH; Claim 51 tightens this to ≤0.2% [1]. The (R)-I-MsOH impurity is explicitly listed alongside other process-related impurities (I-MsOH-A through I-MsOH-E, VII, VIII, IX) that the manufacturing process aims to minimize [2]. For the intermediate Compound III itself, the patent specifies residual limits of 2000 ppm or less (preferably 1500 ppm or less) in the final cenicriviroc composition [3]. These specification limits establish that the (R)-enantiomer (CAS 854764-37-7) is a regulated impurity requiring quantification, and procurement of authentic (R)-enantiomer reference material is a prerequisite for establishing validated analytical methods to demonstrate compliance.

Impurity profiling Chiral purity Cenicriviroc quality control Pharmaceutical impurity limits

Chiral HPLC Resolution as Manufacturing Control Point: Racemate Separation Confirms the (R)-Enantiomer as the Chromatographically Distinct, Unwanted Stereoisomer

The cenicriviroc synthesis route published in the Drug Synthesis Database describes that after oxidation of the thioether precursor (VI) with mCPBA, the resulting racemic sulfoxide is resolved employing chiral HPLC to furnish the target (S)-enantiomer [1]. This manufacturing step demonstrates that the racemate (CAS 597583-07-8) is a mixture of the (R)- and (S)-enantiomers that must be separated, with only the (S)-enantiomer progressing to the final API. The (R)-enantiomer (CAS 854764-37-7) is the chromatographically distinct, later-eluting (or earlier-eluting, depending on the chiral stationary phase) fraction that is discarded or repurposed as a reference material. The original process patent for optically active sulfoxide derivatives (WO 2003076411) explicitly describes methods to produce the optically active sulfoxide without racemization or Pummerer rearrangement, underscoring the stereochemical instability risks that necessitate authentic (R)-enantiomer reference standards for method robustness testing [2]. This chiral resolution step provides the synthetic origin of the (R)-enantiomer as a byproduct of (S)-enantiomer production and establishes its utility in chiral HPLC method development and system suitability testing.

Chiral chromatography Enantiomeric separation Process analytical technology Cenicriviroc manufacturing

Cenicriviroc Bioactivity Is Stereospecific: (S)-Configuration Required for Sub-Nanomolar CCR5 Antagonism, (R)-Enantiomer Not an Active Pharmacophore

Cenicriviroc, which incorporates the (S)-configured sulfoxide moiety derived from (S)-Compound III (CAS 497223-38-8), demonstrates potent dual CCR2/CCR5 antagonism with IC₅₀ values of 5.9 nM (CCR2) and 0.29 nM (CCR5) . These sub-nanomolar to low-nanomolar activities are a direct consequence of the specific (S)-stereochemistry at the sulfoxide, which orients the imidazolyl and aniline moieties for optimal receptor binding pocket interactions. ChEBI classifies cenicriviroc explicitly as a chemokine receptor 5 antagonist and chemokine receptor 2 antagonist, with anti-HIV, anti-inflammatory, antifibrotic, and antirheumatic activities—all contingent on the (S)-configuration [1]. The (R)-enantiomer (CAS 854764-37-7), by virtue of its opposite three-dimensional arrangement at the sulfur stereocenter, cannot adopt the bioactive conformation required for productive CCR2/CCR5 engagement. While specific IC₅₀ values for the isolated (R)-enantiomer are not disclosed in the public literature, its designation as a specified impurity with regulated limits (≤0.2–0.5% in drug substance) confirms it is pharmacologically distinct from and functionally non-interchangeable with the (S)-form [2].

CCR5 antagonist CCR2 antagonist Stereospecificity Cenicriviroc pharmacology

Commercial Purity Specifications and Predicted Physicochemical Parameters Differentiating the (R)-Enantiomer from the Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 854764-37-7) is commercially available at purity levels ranging from ≥95% (Leyan, CymitQuimica) to ≥97% (Aladdin, Chemsrc) and >98% (MolCore, Gentaur/Chemscene), with the higher-purity grades (>98%) specifically intended for pharmaceutical reference standard and quality control applications . The (S)-enantiomer (CAS 497223-38-8) is available at 95-98% purity from comparable vendors (ChemicalBook 98%, Leyan 98%, MolCore NLT 98%, Aromsyn NLT 98%) . The racemate (CAS 597583-07-8) is available at 95% purity (AKSci, Bidepharm) . Key predicted physicochemical properties for the (R)-enantiomer include: predicted boiling point 558.6 ± 40.0 °C at 760 mmHg, predicted density 1.28 ± 0.1 g/cm³, predicted pKa 6.32 ± 0.13, and predicted LogP ~2.39 [1]. While these physicochemical values are identical between enantiomers (as expected), the differential is in the commercial availability and intended use: sourcing the (R)-enantiomer at >98% purity with full characterization (NMR, HPLC, chiral purity COA) is a procurement prerequisite distinct from sourcing the (S)-enantiomer or racemate for synthetic purposes.

Analytical reference standard Purity specification Predicted physicochemical properties Method development

Procurement-Driven Application Scenarios for 4-[(R)-(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline (CAS 854764-37-7)


Chiral Purity Method Development and Validation for Cenicriviroc Intermediate (S)-Compound III

Analytical laboratories developing HPLC or UPLC methods for quantifying enantiomeric purity of (S)-Compound III (CAS 497223-38-8) in cenicriviroc manufacturing require authentic (R)-enantiomer (CAS 854764-37-7) as the reference standard. The cenicriviroc process patent mandates optically pure (S)-Compound III for API synthesis [1], and the purified cenicriviroc patent specifies residual Compound III limits at ≤2000 ppm (preferably ≤1500 ppm) in the final drug substance [2]. The (R)-enantiomer is used to establish system suitability parameters (resolution ≥1.5 between enantiomer peaks), determine limits of detection (LOD) and quantification (LOQ), and prepare spiked samples at the 0.05-0.5% level for accuracy/recovery studies. Without the (R)-enantiomer reference material, the enantiomeric purity of the (S)-Compound III starting material cannot be independently verified, creating a critical gap in the cenicriviroc quality control framework.

Cenicriviroc Drug Substance (R)-Enantiomer Impurity Quantification in QC Batch Release Testing

Quality control laboratories performing batch release testing of cenicriviroc mesylate drug substance must quantify the (R)-I-MsOH impurity against the specification limits of ≤0.5% (preferably ≤0.2%) established in the purified cenicriviroc patent [2]. The (R)-enantiomer intermediate (CAS 854764-37-7) serves as a key precursor for synthesizing or characterizing the (R)-I-MsOH impurity reference standard. QC methods using chiral stationary phases require the (R)-enantiomer for peak identification, relative retention time (RRT) determination, and calibration curve preparation. This application is directly relevant to ANDA and DMF submissions, ICH Q3A/B impurity profiling, and stability-indicating method validation for cenicriviroc-containing drug products.

Stereochemical Structure-Activity Relationship (SAR) Studies of CCR2/CCR5 Antagonists

Medicinal chemistry programs investigating the stereochemical determinants of CCR2/CCR5 receptor antagonism require the (R)-enantiomer (CAS 854764-37-7) as the stereochemical negative control. Cenicriviroc, with its (S)-configured sulfoxide, exhibits potent dual antagonism with IC₅₀ values of 5.9 nM (CCR2) and 0.29 nM (CCR5) . The (R)-enantiomer, by virtue of its opposite three-dimensional arrangement at the sulfur stereocenter, is expected to show significantly reduced or absent receptor binding. Procurement of the (R)-enantiomer enables head-to-head comparative pharmacological profiling to confirm stereospecificity, rule out off-target effects attributable to the non-stereospecific portion of the molecule, and support patent claims around the (S)-enantiomer as the active pharmaceutical ingredient.

Chiral HPLC Column Screening and System Suitability Testing for Cenicriviroc Manufacturing Process Control

During cenicriviroc process development and scale-up, the chiral HPLC resolution of racemic sulfoxide intermediate is a critical manufacturing control point [3]. The (R)-enantiomer (CAS 854764-37-7) is used to evaluate chiral stationary phases (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, OJ), optimize mobile phase compositions for baseline separation, and establish system suitability criteria. Resolution factors (Rs), peak asymmetry, and retention time reproducibility are assessed using authentic (R)-enantiomer injections. This application supports process analytical technology (PAT) implementation, in-process control (IPC) monitoring, and continuous manufacturing quality assurance for cenicriviroc production.

Quote Request

Request a Quote for 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.